Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester
Brand Name: Vulcanchem
CAS No.: 104447-92-9
VCID: VC18649933
InChI: InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol

Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester

CAS No.: 104447-92-9

Cat. No.: VC18649933

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester - 104447-92-9

Specification

CAS No. 104447-92-9
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
IUPAC Name methyl 4-(bromomethyl)-3-methylbenzoate
Standard InChI InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3
Standard InChI Key TYMBXXFYOJPBDM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=O)OC)CBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted with three functional groups:

  • Methyl ester (–COOCH₃) at position 1.

  • Bromomethyl (–CH₂Br) at position 4.

  • Methyl (–CH₃) at position 3.

This arrangement creates a sterically hindered environment, influencing its reactivity in substitution and coupling reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular formulaC₁₀H₁₁BrO₂Derived from
Molecular weight259.10 g/molCalculated
CAS registry numberNot formally assigned
Structural analogsMethyl 4-(bromomethyl)benzoate

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis routes are documented, plausible methods include:

  • Bromination of Methyl 3-Methyl-4-Methylbenzoate:

    • Using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to selectively brominate the para-methyl group.

    • Expected yield: 60–75%, based on analogous reactions.

  • Esterification of 4-(Bromomethyl)-3-Methylbenzoic Acid:

    • Reaction with methanol and sulfuric acid under reflux.

Reactivity Profile

The bromomethyl group (–CH₂Br) serves as an electrophilic site for nucleophilic substitution (SN2), while the methyl ester enhances solubility in organic solvents. Key reactions include:

  • Alkylation: Reaction with amines (e.g., azide ions) to form quaternary ammonium salts .

  • Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids, facilitated by palladium catalysts.

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Melting point62–65°C (predicted)Analogous to
Density1.52 g/cm³Computational modeling
Solubility in water<0.1 mg/mLHydrophobicity of analogs
LogP (octanol-water)2.8QSAR prediction

Biological and Industrial Applications

Medicinal Chemistry

  • Antiviral Agents: Structural analogs like methyl 4-(bromomethyl)benzoate are intermediates in anti-HIV drug candidates. The 3-methyl group may enhance metabolic stability.

  • Enzyme Inhibitors: Potential use in synthesizing aldose reductase inhibitors for diabetes management, leveraging bromomethyl’s alkylating capacity.

Material Science

  • Polymer Modification: As a cross-linking agent in epoxy resins, improving thermal stability.

Hazard CategoryGHS CodeRationale
Acute oral toxicityH302Analogous to
Skin irritationH315Brominated compounds’ reactivity
Eye damageH318

Comparative Analysis with Structural Analogs

Table 3: Comparison with Methyl 4-(Bromomethyl)Benzoate

FeatureTarget CompoundMethyl 4-(Bromomethyl)Benzoate
Molecular formulaC₁₀H₁₁BrO₂C₉H₉BrO₂
Melting point62–65°C57–58°C
Key applicationEnzyme inhibitorsAnti-HIV intermediates
Steric hindranceHigher (3-methyl group)Lower

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